![molecular formula C8H7ClN2 B1268737 2-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 57892-76-9](/img/structure/B1268737.png)
2-(Chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(Chloromethyl)imidazo[1,2-a]pyridine (CAS: 57892-76-9) is a heterocyclic compound with the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . It features a chloromethyl (-CH₂Cl) substituent at position 2 of the imidazo[1,2-a]pyridine core. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing pharmacologically active derivatives targeting acetylcholinesterase (AChE), TNF-α, and other biological pathways . Its synthesis often involves cyclization reactions, such as the treatment of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol .
Preparation Methods
Condensation Reactions with α-Haloketones
The most prevalent method involves the condensation of 2-aminopyridine with α-haloketones. For example, 1,3-dichloroacetone reacts with 2-aminopyridine under mild acidic conditions to yield the target compound. This approach typically employs reagents like hydrochloric acid or iodine as catalysts.
Procedure:
- Reactants : 2-Aminopyridine (1 eq), 1,3-dichloroacetone (1.4 eq).
- Conditions : Reflux in ethanol for 2–3 hours.
- Workup : Alkalinization with sodium carbonate, extraction with dichloromethane, and evaporation.
- Yield : 79–85%.
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the exocyclic amine of 2-aminopyridine attacks the carbonyl carbon of 1,3-dichloroacetone. Subsequent cyclization and elimination of HCl form the imidazo[1,2-a]pyridine core.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation significantly reduces reaction times. A solvent-free protocol using α-bromo/chloroketones and 2-aminopyridines achieves completion in 10–30 minutes.
Procedure:
- Reactants : 2-Aminopyridine (1 eq), α-bromoketone (1.2 eq).
- Conditions : Microwave irradiation at 300 W, 60–80°C.
- Yield : 88–92%.
Advantages :
Halogenation of Preformed Imidazo[1,2-a]pyridines
Direct chloromethylation of imidazo[1,2-a]pyridine derivatives using chlorinating agents like SOCl₂ or PCl₃ offers a post-cyclization route.
Procedure:
- Substrate : 2-Methylimidazo[1,2-a]pyridine.
- Chlorinating Agent : SOCl₂ (2 eq) in dichloroethane.
- Conditions : Reflux for 4 hours.
- Yield : 68–72%.
Limitations :
Multicomponent Reactions (MCRs)
The Groebke–Blackburn–Bienaymé reaction enables one-pot synthesis using 2-aminopyridine, aldehydes, and isonitriles. Copper(II)–ascorbate catalysts in micellar media (e.g., SDS/water) enhance efficiency.
Procedure:
- Reactants : 2-Aminopyridine, aldehyde, isonitrile (1:1:1.2 ratio).
- Catalyst : CuSO₄ (10 mol%), sodium ascorbate (20 mol%).
- Conditions : 50°C in aqueous SDS (2 wt%), 6–16 hours.
- Yield : 75–87%.
Key Features :
Catalytic Oxidative Cyclization
Iodine or hypervalent iodine reagents promote oxidative cyclization of 2-aminopyridines with allylic alcohols or nitroalkenes.
Procedure:
- Reactants : 2-Aminopyridine, β-nitrostyrene (1:1).
- Catalyst : I₂ (20 mol%), H₂O₂ (2 eq).
- Conditions : CH₃CN, 80°C, 12 hours.
- Yield : 65–78%.
Mechanism :
Iodine facilitates Michael addition, followed by intramolecular cyclization and aromatization.
Comparative Analysis of Synthesis Methods
Method | Conditions | Catalyst | Yield (%) | Time | Green Metrics |
---|---|---|---|---|---|
Condensation | Reflux, ethanol | HCl/I₂ | 79–85 | 2–3 hours | Moderate (solvent use) |
Microwave-assisted | Solvent-free, 60–80°C | None | 88–92 | 10–30 minutes | Excellent (no solvent) |
Halogenation | Reflux, DCE | SOCl₂ | 68–72 | 4 hours | Poor (toxic reagents) |
Multicomponent (MCR) | 50°C, aqueous SDS | Cu(II)–ascorbate | 75–87 | 6–16 hours | Excellent (water solvent) |
Oxidative cyclization | 80°C, CH₃CN | I₂/H₂O₂ | 65–78 | 12 hours | Moderate (oxidizer use) |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
This compound acts as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other diseases. Its unique structure allows for modifications that enhance drug efficacy and specificity. For instance, derivatives of imidazo[1,2-a]pyridine have demonstrated potential as anti-cancer agents, with several studies indicating significant reductions in cell viability across various cancer cell lines .
Case Study: Anti-Tuberculosis Activity
Recent research has highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). A study reported compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.0009 μM against extracellular Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents .
Agricultural Chemistry
Pest Control Solutions
In agricultural applications, 2-(Chloromethyl)imidazo[1,2-a]pyridine is utilized in formulating agrochemicals that provide effective pest control while minimizing environmental impact. This aligns with sustainable agriculture practices by reducing reliance on harmful chemicals .
Material Science
Enhancing Material Properties
The compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is critical for developing high-performance materials used in automotive and aerospace industries. The structural characteristics of imidazo[1,2-a]pyridine contribute to the durability and resilience of these materials .
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological pathways aids in the development of targeted therapies for various conditions. Notably, it has shown promise in inhibiting specific enzymes involved in inflammatory responses .
Diagnostic Applications
Development of Diagnostic Agents
The compound plays a role in creating diagnostic agents that enhance the sensitivity and specificity of medical tests. These advancements are vital for early disease detection, particularly in conditions where timely intervention can significantly affect outcomes .
Table 1: Summary of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential anti-cancer agents |
Agricultural Chemistry | Formulation of eco-friendly agrochemicals for pest control |
Material Science | Enhances thermal stability and mechanical properties of polymers |
Biochemical Research | Used in enzyme inhibition studies to develop targeted therapies |
Diagnostic Applications | Development of agents for improved sensitivity in medical diagnostics |
Table 2: Case Study Results on Anti-Tuberculosis Activity
Compound ID | MIC (μM) | Activity Against | Notes |
---|---|---|---|
Compound A | 0.0009 | Extracellular Mtb | Highly potent against MDR strains |
Compound B | 0.045 | Intracellular Mtb | Effective with good microsomal stability |
Compound C | ≤0.006 | Various clinical strains | Surpassed existing candidates |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes . The compound’s anthelmintic activity is attributed to its ability to interfere with the metabolic pathways of parasitic organisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on AChE Inhibition
Compound | Substituent Position | IC₅₀ (µM) | Reference |
---|---|---|---|
2h | R4 (methyl) | 79 | |
2f | None | 208 | |
2c | R3 (methyl) | 270 | |
2-(Chloromethyl)* | R2 (chloromethyl) | N/A |
Electronic and Steric Effects of Substituents
- Trifluoromethyl (-CF₃) : Derivatives like 2-(chloromethyl)-6-(trifluoromethyl)-imidazo[1,2-a]pyridine (CAS: 118000-42-3) combine halogen and fluorine effects, improving metabolic stability and lipophilicity .
- Nitro (-NO₂): Nitro-substituted analogs (e.g., 6-nitroimidazo[1,2-a]pyridine) may exhibit altered electronic properties, influencing binding to targets like TNF-α .
Table 2: Physicochemical Properties of Selected Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|
2-(Chloromethyl)imidazo[1,2-a]pyridine | C₈H₇ClN₂ | 166.61 | R2: -CH₂Cl |
6-Chloro-2-methylimidazo[1,2-a]pyridine | C₈H₇ClN₂ | 166.61 | R2: -CH₃; R6: -Cl |
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | C₁₃H₉ClN₂ | 228.68 | R2: -C₆H₄Cl |
LASSBio-1749 (TNF-α inhibitor) | C₁₉H₂₀ClN₅O | 385.85 | R3: -NH-C(=O)-NH₂; R2: -t-Bu |
Biological Activity
2-(Chloromethyl)imidazo[1,2-a]pyridine (CMIP) is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Formula: C₈H₈ClN₂
Molecular Weight: 203.07 g/mol
CAS Number: 112230-20-3
The compound features imidazole and pyridine rings, which contribute to its unique chemical behavior and biological interactions. The chloromethyl group in CMIP allows for nucleophilic substitution reactions, enhancing its reactivity and potential for forming derivatives with varied biological properties.
Biological Activity Overview
CMIP has been investigated for its potential as an antitumor agent and a modulator of various biological pathways . Key findings regarding its biological activity include:
- Antitumor Effects: Research indicates that CMIP can inhibit cell proliferation and induce apoptosis in cancer cell lines. This is particularly significant in the context of developing new cancer therapies.
- Antimicrobial Activity: Similar compounds within the imidazo[1,2-a]pyridine class have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mtb .
- Mechanism of Action: Preliminary studies suggest that CMIP may interact with specific enzymes or receptors involved in cell signaling pathways, influencing cellular responses and potentially leading to therapeutic effects against various diseases.
Structure-Activity Relationship (SAR)
The SAR analysis of CMIP and its derivatives reveals critical insights into how structural modifications impact biological activity:
Compound Name | Structure Type | Unique Features | MIC (against Mtb) |
---|---|---|---|
2-Methylimidazo[1,2-a]pyridine | Heterocyclic | Methyl group instead of chloromethyl; known carcinogen | Not specified |
4-Chloro-3-methylimidazo[1,2-a]pyridine | Heterocyclic | Additional chlorine; potential mutagenic properties | Not specified |
5-Bromo-3-methylimidazo[1,2-a]pyridine | Heterocyclic | Bromine substitution; studied for its biological activity | Not specified |
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | Heterocyclic | Additional chlorine; modified reactivity profile | Not specified |
This table emphasizes how variations in substituents can significantly alter the compound's reactivity and biological efficacy.
Case Studies
Several studies have documented the biological activity of CMIP and related compounds:
- Anticancer Activity: A study evaluating the effects of novel imidazo[1,2-a]pyridine compounds on the HCC1937 breast cancer cell line found that specific derivatives induced apoptosis through upregulation of p53 and p21 proteins. This suggests a mechanism involving cell cycle arrest and programmed cell death pathways .
- Antituberculosis Activity: A set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis, with several compounds demonstrating potent activity (MIC ≤ 0.006 μM). Notably, these compounds showed superior efficacy compared to existing clinical candidates like PA-824 .
- Pharmacokinetics: In vivo studies on selected compounds indicated favorable pharmacokinetic profiles, with significant oral bioavailability and half-lives that support further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Chloromethyl)imidazo[1,2-a]pyridine, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminopyridine and α-haloketones or α-haloaldehydes. For example, in , the compound 2-(Adamantan-1-yl)imidazo[1,2-a]pyridine was synthesized using a solvent system of acetonitrile-benzene (1:1), with reaction progress monitored via TLC. Post-reaction, purification involved filtration, ethanol recrystallization, and drying. Optimization strategies include adjusting solvent polarity (e.g., DMF for nucleophilic substitution), catalytic Lewis acids (e.g., AlCl₃ for Friedel-Crafts acylation ), and renewable feedstocks (e.g., lignin-derived intermediates ). Yields >80% are achievable with controlled stoichiometry and inert atmospheres .
Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Structural elucidation relies on FTIR (C-H, C-N stretching), NMR (¹H/¹³C chemical shifts for substituent identification), and mass spectrometry (m/z fragmentation patterns). Single-crystal X-ray diffraction is essential for confirming regioselectivity and intermolecular interactions (e.g., π-π stacking in ). For purity assessment, HPLC or GC-MS is recommended, particularly when synthesizing derivatives with halogen or selenyl groups .
Q. What are the standard protocols for evaluating the biological activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : In vitro assays include enzyme inhibition (e.g., acetylcholinesterase in , COX-2 in ) using spectrophotometric or fluorometric methods. For antiviral or anticancer screening, cell viability assays (MTT/XTT) and IC₅₀ determinations are standard. Ligand-receptor binding studies (e.g., GABA receptor computational models in ) require molecular docking software like GOLD or AutoDock .
Advanced Research Questions
Q. How do substituent position and electronic effects influence metabolic stability in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : highlights that electron-withdrawing groups (e.g., Cl at distal positions) accelerate metabolic degradation, while bulky substituents (e.g., adamantyl) enhance stability by steric hindrance. To validate, researchers should conduct in vitro microsomal stability assays (e.g., liver S9 fractions) and correlate results with computational ADMET predictions (e.g., LogP, topological polar surface area) .
Q. What strategies enable regioselective functionalization at the C-3 position of imidazo[1,2-a]pyridine?
- Methodological Answer : Friedel-Crafts acylation (AlCl₃ catalysis, 60°C) achieves C-3 acetylation with >90% regioselectivity (). Radical-based methods (e.g., persulfate/AgNO₃ systems) allow selenylation or trifluoromethylation under metal-free conditions ( ). Computational reaction coordinate diagrams (DFT) aid in predicting regioselectivity and optimizing reaction parameters .
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and quantum mechanical calculations (e.g., Gaussian) identify key binding interactions (e.g., hydrogen bonds with COX-2 in ). Conflicting SAR data, such as variable IC₅₀ values for similar substituents, are resolved by analyzing ligand conformational flexibility and solvent effects .
Q. What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis for preclinical studies?
- Methodological Answer : Batch-to-batch variability arises from heterogeneous intermediates (e.g., α-haloketones). Mitigation strategies include flow chemistry for precise temperature control and automated TLC monitoring. Renewable routes () reduce reliance on fossil-based feedstocks but require optimization of lignin depolymerization conditions .
Q. How do crystal packing interactions affect the physicochemical properties of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : X-ray crystallography ( ) reveals that C-H⋯N and π-π stacking govern solubility and melting points. For example, planar derivatives exhibit lower solubility due to dense packing, while bulky groups (e.g., naphthyl) disrupt crystallinity, enhancing bioavailability .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in radical-mediated functionalization of imidazo[1,2-a]pyridines?
- Methodological Answer : Use degassed solvents (e.g., DCE) and radical initiators (e.g., AIBN) under inert atmospheres. For selenylation ( ), stoichiometric control of diselenides and trichloroisocyanuric acid prevents over-functionalization. Reaction progress is tracked via ¹H NMR (disappearance of C-3 proton) .
Q. How are imidazo[1,2-a]pyridine derivatives validated as fluorescent probes for biological imaging?
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCREEUWXFNSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359310 | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-76-9 | |
Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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